molecular formula C10H8BrFO4 B3021787 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid CAS No. 1555757-16-8

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid

Cat. No.: B3021787
CAS No.: 1555757-16-8
M. Wt: 291.07
InChI Key: XFCOWGKHOZPULW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, with the CAS number 1555757-16-8 , is a high-purity brominated and fluorinated terephthalic acid derivative. This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research, particularly in the development of novel active molecules . Its molecular formula is C 10 H 8 BrFO 4 and it has a molecular weight of 291.07 g/mol . The structure of this compound, which incorporates both bromine and fluorine atoms on an aromatic dicarboxylic acid core, makes it a versatile precursor for various chemical transformations. Researchers utilize it to create more complex structures for pharmaceutical and material science applications . The presence of bromine offers a site for cross-coupling reactions, while the fluorine atom can be used to modulate the electronic properties and metabolic stability of resulting compounds. The two carboxylic acid groups provide handles for further functionalization. Handling of this reagent requires standard laboratory safety precautions. It is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-bromo-5-fluoro-3,6-dimethylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCOWGKHOZPULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743408
Record name 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-10-6
Record name 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of 3,6-dimethylterephthalic acid under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents to achieve the desired substitution on the aromatic ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid serves as an intermediate in the synthesis of complex organic molecules. It can be utilized to create various derivatives through substitution reactions involving its bromine and fluorine atoms .
  • Building Block for Polymers : The compound is used in the development of specialty polymers that require specific functional groups for enhanced properties.

2. Materials Science

  • Production of Specialty Chemicals : It is employed in the manufacture of specialty chemicals that exhibit unique physical and chemical properties, making it valuable for applications in coatings, adhesives, and other industrial materials .
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance due to the presence of halogen substituents.

3. Biological Research

  • Biochemical Pathway Studies : The unique substituents on this compound allow it to be used in studies investigating biochemical pathways and interactions within biological systems .
  • Drug Development : Its structural features may contribute to the design of new pharmaceuticals by acting as a scaffold for drug candidates targeting specific biological pathways.

Case Study 1: Synthesis of Fluorinated Compounds

A research study demonstrated the use of this compound as a precursor for synthesizing fluorinated aromatic compounds. The reaction involved nucleophilic substitution where the bromine atom was replaced with various nucleophiles, resulting in a series of novel fluorinated derivatives with potential applications in medicinal chemistry.

Case Study 2: Polymer Enhancement

In another study focused on material science, researchers incorporated this compound into polyesters to enhance their thermal properties. The modified polymers exhibited improved heat resistance and mechanical strength compared to their non-modified counterparts.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid involves its interaction with molecular targets through its bromine, fluorine, and methyl groups. These substituents can influence the compound’s reactivity and binding affinity to various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Data for 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid and Analogs

Compound Name Substituents (Positions) CAS Number Molecular Weight (g/mol) Similarity Score Applications/Notes
This compound Br (2), F (5), CH₃ (3,6) N/A 289.96 1.00 Pharmaceutical intermediate; steric modulation
2-Bromo-5-fluoroterephthalic acid Br (2), F (5) 1359857-60-5 261.97 0.98 Polymer precursor; lacks methyl groups
2-Bromo-6-fluoro-3-methylbenzoic acid Br (2), F (6), CH₃ (3) 743466-98-0 233.02 0.96 Agrochemical intermediate; positional isomerism
6-Bromo-2-fluoro-3-methylbenzoic acid Br (6), F (2), CH₃ (3) 2252-37-1 233.02 0.96 Similar to above but reversed halogen positions
2,5-Dibromo-3,6-difluorobenzoic acid 2Br (2,5), 2F (3,6) 1245807-64-0 329.91 0.94 High halogen density; potential catalyst ligand

Key Differences and Implications

  • Halogen Position: Positional isomers (e.g., 2-bromo-6-fluoro-3-methylbenzoic acid vs. 6-bromo-2-fluoro-3-methylbenzoic acid) exhibit identical molecular weights but distinct electronic environments, altering reactivity in Suzuki-Miyaura couplings .
  • Physicochemical Properties :

    • Higher molecular weight analogs (e.g., 2,5-dibromo-3,6-difluorobenzoic acid) demonstrate increased hydrophobicity, making them suitable for lipid-soluble drug formulations .
    • The exact mass of 289.9589 g/mol for the target compound facilitates precise identification via mass spectrometry, distinguishing it from analogs with similar substituents .
  • Applications: Non-methylated analogs are preferred in polymer synthesis due to reduced steric interference, while methylated variants like the target compound are prioritized in medicinal chemistry for tailored pharmacokinetics .

Biological Activity

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of bromine and fluorine atoms along with two methyl groups on the aromatic ring. This combination significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of halogen atoms (bromine and fluorine) enhances its interaction with microbial targets, possibly through disruption of cellular membranes or inhibition of essential enzymes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with key cellular pathways. The mechanism likely involves the modulation of enzyme activities or receptor signaling pathways, which are critical in cancer cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell viability in cancerous cells.
  • Receptor Modulation : It may interact with receptor sites on cell membranes, altering signal transduction processes.
  • Oxidative Stress Induction : The compound could induce oxidative stress within cells, leading to apoptosis in susceptible cell types.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
2-Bromo-5-fluoroterephthalic acidLacks methyl groupsLimited antimicrobial activity
2-Bromo-3,6-dimethylterephthalic acidLacks fluorine atomModerate anticancer activity
5-Fluoro-3,6-dimethylterephthalic acidLacks bromine atomWeak antimicrobial properties

This table highlights the unique contributions of the bromine and fluorine substituents in enhancing biological activity.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones compared to control substances. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in decreased cell proliferation and increased apoptosis rates. These findings support its potential role in cancer therapy .

Q & A

Q. Purity Optimization :

  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures).
  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for final product isolation.
  • Validate purity via HPLC (>97% by area) and elemental analysis .

Advanced: How can density functional theory (DFT) predict the regioselectivity of nucleophilic substitution reactions in this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP or M06-2X functionals) can model electronic and steric effects influencing reactivity:

Geometry Optimization : Use a basis set (e.g., 6-31G*) to optimize the structure, accounting for bromine’s relativistic effects with effective core potentials (ECP) .

Electrostatic Potential Maps : Calculate partial charges to identify electrophilic sites (e.g., bromine vs. fluorine substituents).

Transition State Analysis : Locate transition states for SNAr (nucleophilic aromatic substitution) pathways. Activation energies correlate with experimental reaction rates .

Validation : Compare computed vs. experimental NMR shifts (e.g., 19F^{19}\text{F} and 13C^{13}\text{C}) to refine functional choice. Becke’s hybrid functionals (B3LYP) show <2.4 kcal/mol error in thermochemical data .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

Technique Key Parameters Application
NMR 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}Assign methyl, bromine, and fluorine substituents. Use DEPT-135 for quaternary carbon identification .
HRMS Exact mass (e.g., 289.9589 Da)Confirm molecular formula (C₁₀H₇BrFO₄) and detect isotopic patterns for bromine .
FT-IR Carboxylic O-H (2500–3000 cm⁻¹), C=O (1680–1720 cm⁻¹)Validate deprotonation states and hydrogen bonding .
XRD Single-crystal diffractionResolve steric effects from methyl groups and halogen positions .

Advanced: How can contradictions between experimental and computational data on electronic properties be resolved?

Methodological Answer:
Discrepancies often arise from solvation effects or basis set limitations. Follow this workflow:

Solvent Modeling : Use implicit solvation models (e.g., PCM or SMD) in DFT to account for dielectric environments .

Benchmarking : Compare multiple functionals (B3LYP, ωB97XD, M06-2X) against experimental UV-Vis or cyclic voltammetry data. Lee-Yang-Parr (LYP) correlation improves accuracy for π-conjugated systems .

Post-HF Methods : Apply CCSD(T) for critical orbitals if DFT fails. Use DLPNO-CCSD(T) for larger systems to balance accuracy and computational cost .

Basic: What storage conditions are optimal to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis of bromine and fluorine substituents .
  • Light Sensitivity : Protect from UV light using amber glass vials to avoid radical degradation pathways.
  • Humidity Control : Use desiccants (silica gel) to prevent carboxylic acid dimerization .

Advanced: What strategies enable the use of this compound as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer:

Coordination Site Design : The carboxylate groups can bind to metals (e.g., Zn²⁺, Cu²⁺). Optimize pH (4–6) to ensure deprotonation without precipitating metal hydroxides .

Steric Modulation : Methyl groups may hinder pore formation. Use computational screening (e.g., Materials Studio) to predict MOF topology and surface area .

Post-Synthetic Modification : Introduce functional groups (e.g., amines) via Suzuki-Miyaura coupling, leveraging bromine as a reactive site .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity : Wear PPE (gloves, goggles) due to potential skin/eye irritation (Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of bromine-containing vapors during reactions.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of its reactions?

Methodological Answer:

Deuterium Labeling : Synthesize deuterated analogs at methyl or aromatic positions.

Rate Measurement : Compare kH/kDk_H/k_D for steps like bromine displacement. A large KIE (>2) suggests a proton-transfer-limited mechanism .

Computational Validation : Match experimental KIEs with DFT-derived activation energies for alternative pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
Reactant of Route 2
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2-Bromo-5-fluoro-3,6-dimethylterephthalic acid

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